2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile
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Overview
Description
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a methoxyanilino group, and a propenylidene malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile typically involves the following steps:
Formation of the Propenylidene Intermediate: The initial step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form the propenylidene intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Coupling with Methoxyaniline: Finally, the compound is coupled with 2-methoxyaniline through a nucleophilic substitution reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyanilino groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified electronic properties.
Substitution: Substituted products with diverse functional groups.
Scientific Research Applications
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(2-ethoxyanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(2-chloroanilino)-2-propenylidene]malononitrile
Uniqueness
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-methoxyanilino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14(12(10-16)11-17)8-9-18-13-6-4-5-7-15(13)20-3/h4-9,18H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDDEWRVASLGT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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